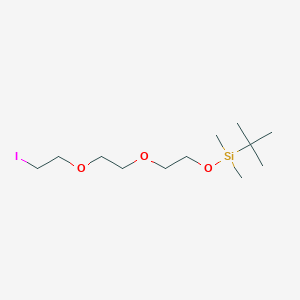

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

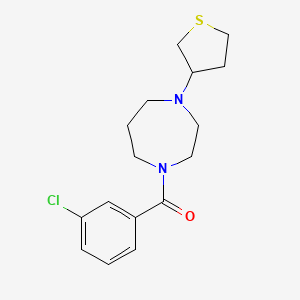

The molecular structure of “2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide” includes a silicon atom bonded to a t-butyl group and two methyl groups, an iodine atom, and an ether group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 74-80℃ (at 17 Torr), a density of 0.890, and a refractive index of 1.430 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Aplicaciones Científicas De Investigación

Multifunctional Reagent in Synthesis

2-(2-(t-Butyldimethylsilyloxy)ethoxy)ethoxyethyl iodide is utilized as a reagent in chemical synthesis. For instance, in one study, trimethylsilyl iodide, a related compound, was used in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, involving silylation and nucleophilic substitution/cyclization processes (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Catalyst in Polymerization Processes

This compound plays a role in polymerization reactions. Research shows that trimethylsilyl iodide (TMSI) accelerates the group transfer polymerization of n-butyl acrylate, demonstrating its potential as a catalyst in polymer chemistry (Zhuang & Mueller, 1995).

In the Preparation of Nucleoside Derivatives

It is also used in the regioselective protection of the 2′-hydroxyl group of N-acyl-3′,5′-O-di(t-butyl)silanediylnucleoside derivatives, indicating its importance in the modification of nucleosides, which are key components in genetic material (Wada et al., 1995).

Role in Organic Synthesis

Additionally, this compound is involved in the synthesis of various organic compounds. For example, it was used for the selective protection of the allylic alcohol double bond in the preparation of labeled morphine and codeine derivatives (Seltzman et al., 1998).

In Halo Aldol Reactions

It's instrumental in halo aldol reactions, as demonstrated in a study where trimethylsilyl iodide was used for the generation of 1-iodo-3-siloxy-1,3-butadienes, which are key intermediates in the synthesis of β-iodo-α,β-unsaturated-β′-hydroxyketones (Wei et al., 2004).

In Alkylation Reactions

This compound plays a role in alkylation reactions, such as in the synthesis of carbon-11 labeled diprenorphine, a radioligand for positron emission tomography studies of opiate receptors (Lever et al., 1987).

As a Chemosensor

It is also involved in the development of chemosensors. A rhodamine-based compound, structurally related to this compound, was used as a dual chemosensor for Al3+ and Zn2+ ions (Roy et al., 2019).

Propiedades

IUPAC Name |

tert-butyl-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27IO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRRLSCDPRSFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

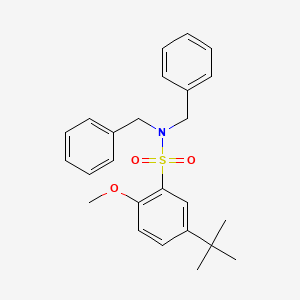

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

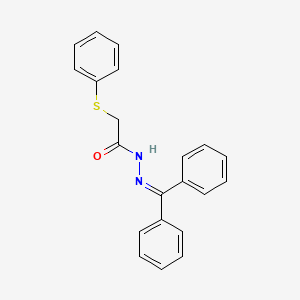

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)

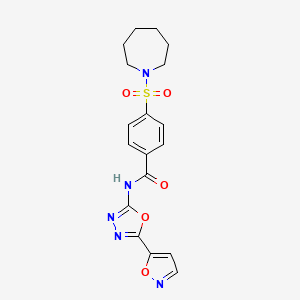

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)